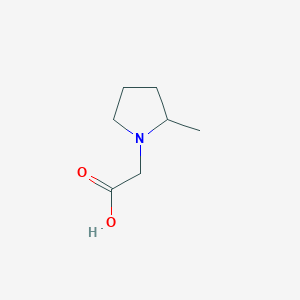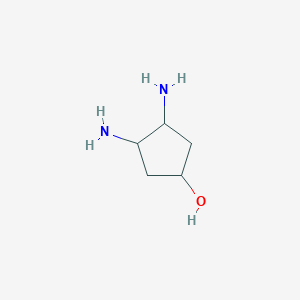![molecular formula C7H14N2O3S B13164992 N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide is a chemical compound with the molecular formula C7H14N2O3S It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to introduce additional oxygen atoms.
Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its chemical properties.
Substitution: Functional groups on the thiomorpholine ring or the acetamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiomorpholine derivatives with fewer oxygen atoms .
Applications De Recherche Scientifique
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of oxidative stress and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-{4-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide: This compound shares the thiomorpholine ring but has additional functional groups that confer different properties.
N’-[2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetyl]cyclohexanecarbohydrazide: Another compound with a thiomorpholine ring, used in different research applications.
Uniqueness
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide is unique due to its specific combination of the thiomorpholine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H14N2O3S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
N-[(1,1-dioxo-1,4-thiazinan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-6(10)9-5-7-4-8-2-3-13(7,11)12/h7-8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
ADZROAMBUAQFHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CNCCS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)


![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)


methanol](/img/structure/B13164975.png)


